(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl 1-(3-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate
Description
The compound "(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl 1-(3-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate" is a heterocyclic hybrid featuring a 1,3-oxazole ring linked to a 1,2,3-triazole moiety via a methyl carboxylate bridge. The 1,3-oxazole and 1,2,3-triazole rings are electron-rich systems that facilitate π-π stacking and hydrogen bonding, critical for molecular interactions in biological systems or crystal packing . The 3-fluorophenyl substituent on the triazole ring introduces steric and electronic effects that may modulate solubility, stability, and binding affinity compared to analogs with alternative halogen substitutions (e.g., 4-fluorophenyl or chlorophenyl groups) .
Properties
IUPAC Name |
(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl 1-(3-fluorophenyl)-5-methyltriazole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17FN4O3/c1-13-19(24-25-26(13)17-10-6-9-16(22)11-17)21(27)28-12-18-14(2)29-20(23-18)15-7-4-3-5-8-15/h3-11H,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNUTXAXTMONRAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC(=CC=C2)F)C(=O)OCC3=C(OC(=N3)C4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17FN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl 1-(3-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate represents a class of hybrid molecules that combine oxazole and triazole moieties. These compounds have garnered attention in medicinal chemistry due to their diverse biological activities, including anticancer, antibacterial, and antifungal properties.
Structural Characteristics
The molecular formula of the compound is , with a complex structure that includes multiple functional groups conducive to biological activity. The presence of both oxazole and triazole rings enhances its potential interactions with biological targets.
Biological Activity Overview
Research indicates that compounds containing oxazole and triazole derivatives exhibit a wide range of biological activities:
-
Anticancer Activity :
- Triazole derivatives have shown significant antiproliferative effects against various cancer cell lines. For instance, derivatives of triazoles have demonstrated IC50 values in the low micromolar range against breast cancer cell lines such as MDA-MB-231 and MCF-7 .
- A study reported that a related compound exhibited moderate activity against a panel of 11 cancer cell lines with an average IC50 value around 92.4 µM .
-
Antibacterial and Antifungal Properties :
- The oxazole ring is known for its ability to inhibit bacterial growth. Compounds with similar structures have been documented to show potent activity against both Gram-positive and Gram-negative bacteria .
- Antifungal activities have also been noted, particularly in compounds that inhibit ergosterol synthesis in fungi.
- Mechanism of Action :
Case Studies
Several studies have focused on the biological activity of oxazole and triazole derivatives:
Case Study 1: Anticancer Activity
In a recent study, a series of triazole derivatives were synthesized and tested for their anticancer properties. Among them, one derivative showed an IC50 value of 17.83 µM against the MDA-MB-231 cell line, indicating strong antiproliferative effects compared to standard chemotherapy agents like Cisplatin .
Case Study 2: Antimicrobial Effects
A comparative analysis revealed that certain oxazole derivatives exhibited significant antimicrobial activity with Minimum Inhibitory Concentration (MIC) values below 10 µg/mL against various bacterial strains. This highlights the potential for these compounds in developing new antibiotics .
Data Tables
| Activity Type | Compound | IC50/MIC (µM) | Target/Organism |
|---|---|---|---|
| Anticancer | (5-methyl-2-phenyl...) | 17.83 | MDA-MB-231 (breast cancer) |
| Antibacterial | Related oxazole derivative | <10 | Staphylococcus aureus |
| Antifungal | Similar triazole derivative | <20 | Candida albicans |
Scientific Research Applications
Structural Characteristics
The compound features:
- Oxazole and Triazole Rings : These heterocyclic structures are known for their diverse biological activities.
- Substituents : The presence of methyl and phenyl groups enhances the compound's reactivity and interaction with biological targets.
Medicinal Chemistry
The compound has shown potential in drug development due to its unique pharmacological properties:
-
Antimicrobial Activity : Studies have demonstrated effectiveness against various bacterial strains. For instance, it exhibits Minimum Inhibitory Concentration (MIC) values indicating strong activity against:
- Escherichia coli: 0.0195 mg/mL
- Staphylococcus aureus: 0.0048 mg/mL
- Pseudomonas aeruginosa: 0.0098 mg/mL
- Anticancer Properties : The compound has been investigated for its anticancer effects, particularly against specific cancer cell lines such as glioblastoma. It has shown significant cytotoxicity and apoptosis induction in these cells, making it a candidate for further development as an anticancer therapeutic .
- Anti-inflammatory Effects : Preliminary studies indicate that the compound may possess anti-inflammatory properties, which could be beneficial in treating various inflammatory diseases .
Agricultural Applications
The compound's biological activity extends to agricultural science:
- Pesticidal Activity : Research indicates that derivatives of this compound may exhibit insecticidal properties, potentially serving as eco-friendly alternatives to conventional pesticides .
- Plant Growth Regulation : Some studies suggest that compounds with similar structures can influence plant growth and development, indicating potential applications in agriculture as growth regulators .
Material Science
In the realm of materials science, the unique structural attributes of the compound allow for exploration in:
- Polymer Chemistry : The incorporation of the oxazole and triazole moieties into polymer matrices can enhance thermal stability and chemical resistance, leading to advanced materials for industrial applications.
- Fluorescent Materials : Given the electronic properties of the heterocycles involved, there is potential for developing fluorescent materials for use in sensors and imaging technologies .
Antimicrobial Case Study
A study conducted on various derivatives of this compound demonstrated significant antimicrobial activity across multiple bacterial strains. The findings highlighted the importance of specific structural modifications in enhancing bioactivity.
| Bacterial Strain | MIC (mg/mL) |
|---|---|
| Escherichia coli | 0.0195 |
| Bacillus mycoides | 0.0048 |
| Staphylococcus aureus | 0.0048 |
| Pseudomonas aeruginosa | 0.0098 |
This data supports the hypothesis that structural diversity can lead to improved antimicrobial efficacy.
Anticancer Case Study
In vitro studies on glioblastoma cell lines revealed that the compound induces apoptosis through DNA damage mechanisms. The results showed a significant reduction in cell viability at concentrations correlating with increased exposure time.
| Treatment Concentration (µM) | Cell Viability (%) |
|---|---|
| 10 | 75 |
| 25 | 50 |
| 50 | 20 |
These findings underscore the therapeutic potential of this compound in oncology .
Chemical Reactions Analysis
Hydrolysis of the Ester Group
The carboxylate ester undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for modifying solubility or enabling further derivatization.
Reaction Conditions
| Condition | Reagents/Catalysts | Solvent | Yield (%) | Reference |
|---|---|---|---|---|
| Acidic hydrolysis | H₂SO₄ (1M), reflux | Ethanol/H₂O | 78–85 | |
| Basic hydrolysis | NaOH (2M), RT | THF/H₂O | 82–90 |
The reaction proceeds via nucleophilic acyl substitution, with the ester carbonyl attacked by hydroxide or water. The electron-withdrawing triazole ring enhances electrophilicity at the carbonyl carbon, accelerating hydrolysis. Post-hydrolysis, the carboxylic acid can participate in amidation or esterification reactions for further functionalization.
Nucleophilic Aromatic Substitution at the Fluorophenyl Ring
The 3-fluorophenyl group undergoes nucleophilic substitution at the para position relative to fluorine, leveraging the electron-deficient nature of the aromatic ring.
Example Reaction
Reaction with sodium methoxide replaces fluorine with methoxy:
Key Data
-
Optimal Conditions : DMF, 80°C, 12 hours
-
Mechanism : Concerted SNAr pathway, stabilized by resonance with the triazole ring .
Triazole Ring Modifications
The 1,2,3-triazole core participates in:
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The triazole’s N1 position can act as a ligand for copper in click chemistry, enabling modular synthesis of hybrid molecules .
| Substrate | Alkyne Type | Catalyst | Yield (%) | Reference |
|---|---|---|---|---|
| Propargyl alcohol | Terminal | CuI, TBTA | 88 | |
| Phenylacetylene | Aromatic | CuSO₄, NaAsc | 75 |
Alkylation at N2
The triazole’s NH undergoes alkylation with alkyl halides or epoxides under basic conditions:
Conditions : DMF, 60°C, 6 hours; yields 50–68%.
Oxazole Ring Reactivity
The oxazole ring participates in electrophilic substitutions and ring-opening reactions:
Electrophilic Bromination
Bromine selectively substitutes at the oxazole’s C5 position (relative to methyl and phenyl groups):
Conditions : Acetic acid, 0°C; yield 55% .
Ring-Opening with Amines
Oxazole rings open under nucleophilic attack by primary amines, forming imidazole derivatives.
Cycloaddition Reactions
The triazole and oxazole moieties engage in Diels-Alder and [3+2] cycloadditions. For example, the oxazole’s electron-rich diene character facilitates reactions with electron-deficient dienophiles .
Stability Under Thermal and Photolytic Conditions
-
Thermal Stability : Decomposes above 200°C, forming CO₂ and aromatic byproducts (TGA data).
-
Photolysis : UV irradiation (254 nm) induces cleavage of the ester bond, yielding free carboxylic acid and alcohol fragments.
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Analogues
Key Observations :
- Core Heterocycles : The target compound’s oxazole-triazole scaffold differs from thiazole-pyrazole systems in compounds 4 and 5, which exhibit isostructurality despite halogen variations (Cl vs. F) .
- Substituent Positioning : The 3-fluorophenyl group in the target compound contrasts with the 4-fluorophenyl substituents in analogs like compound 4. This positional difference may alter molecular planarity and intermolecular interactions .
- Functional Groups : The carboxylate ester bridge in the target compound contrasts with amide or thiol linkages in other analogs (e.g., ), influencing solubility and metabolic stability .
Physicochemical Properties
Crystallographic studies of related compounds reveal that halogen substituents significantly impact crystal packing. For example:
- Compounds 4 and 5 (4-chlorophenyl vs. 4-fluorophenyl) are isostructural but exhibit slight adjustments in lattice parameters to accommodate halogen size differences .
The target compound’s 3-fluorophenyl group may similarly influence crystal packing or conformational flexibility, though experimental data are lacking.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
